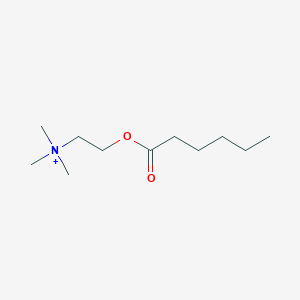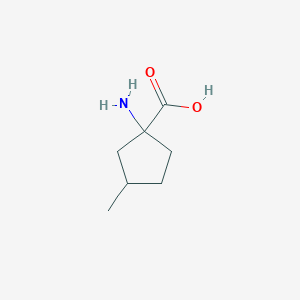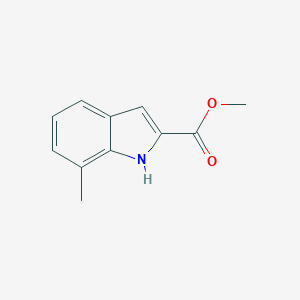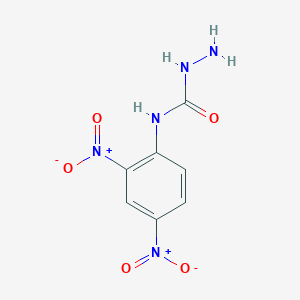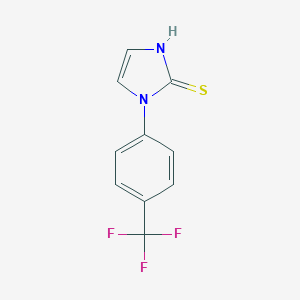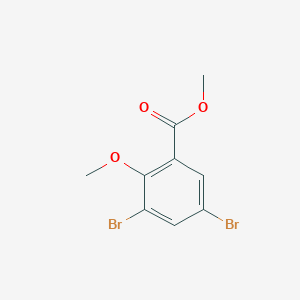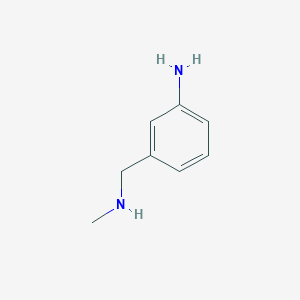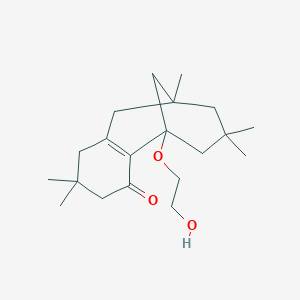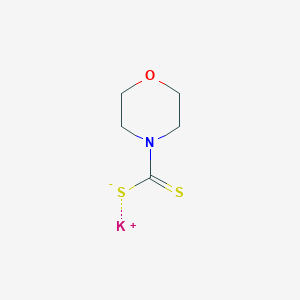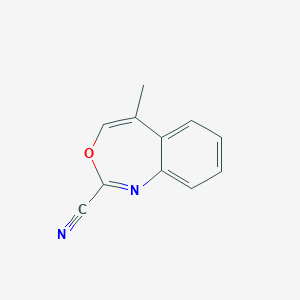
5-Methyl-3,1-benzoxazepine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. Moclobemide is a member of the benzamide class of compounds and is structurally related to tranylcypromine, another MAO inhibitor.
作用機序
5-Methyl-3,1-benzoxazepine-2-carbonitrile works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
生化学的および生理学的効果
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It increases the levels of monoamine neurotransmitters in the brain, which can improve mood and reduce anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been shown to have antioxidant properties, which can protect neurons from damage.
実験室実験の利点と制限
One of the main advantages of using moclobemide in lab experiments is its selectivity for MAO-A. Unlike other MAO inhibitors, moclobemide does not inhibit MAO-B, which can reduce the risk of adverse effects. 5-Methyl-3,1-benzoxazepine-2-carbonitrile is also a reversible inhibitor, which means that its effects are temporary and can be easily reversed. However, one limitation of using moclobemide in lab experiments is its relatively low potency compared to other MAO inhibitors.
将来の方向性
There are several future directions for research on moclobemide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects, which could make it a useful treatment for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Finally, there is ongoing research into the structure-activity relationships of moclobemide and other MAO inhibitors, which could lead to the development of more potent and selective inhibitors.
合成法
5-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a simple two-step process. The first step involves the reaction of 3,4-dihydro-2H-1,3-benzoxazine with methyl iodide to form 5-methyl-3,4-dihydro-2H-1,3-benzoxazine. The second step involves the reaction of 5-methyl-3,4-dihydro-2H-1,3-benzoxazine with cyanogen bromide to form 5-methyl-3,1-benzoxazepine-2-carbonitrile.
科学的研究の応用
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
CAS番号 |
19062-86-3 |
|---|---|
製品名 |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC名 |
5-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-7-14-11(6-12)13-10-5-3-2-4-9(8)10/h2-5,7H,1H3 |
InChIキー |
WJOZDTUMYMOKFQ-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
正規SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
同義語 |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




